molecular formula C16H12N4O2S B2703119 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 941883-86-9

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2703119
CAS No.: 941883-86-9
M. Wt: 324.36
InChI Key: QELSSMJNJKHQMD-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule integrates a pyridazine core substituted with a 4-nitrophenyl group and a pyridinylmethylthio side chain, a structural motif often associated with diverse biological activities. The nitro group can be exploited for further synthetic elaboration or may contribute to the compound's electronic properties and binding affinity. Potential Research Applications & Value: The structural architecture of this compound suggests several promising research pathways. The pyridazine scaffold is a common pharmacophore in the development of enzyme inhibitors . Researchers can explore its potential as a tyrosine kinase inhibitor, given the known activity of similar nitrogen-containing heterocycles in targeting kinase domains . Furthermore, the presence of the nitro-aromatic fragment is a key feature in small molecules studied for their ability to interfere with pathological protein aggregation, such as alpha-synuclein fibrils in neurodegenerative diseases . The pyridine and pyridazine rings also offer opportunities to investigate metal chelation, which could be relevant for studying metalloenzyme inhibition . This product is intended for research purposes in a controlled laboratory environment only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

3-(4-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-20(22)14-5-3-13(4-6-14)15-7-8-16(19-18-15)23-11-12-2-1-9-17-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSSMJNJKHQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Pyridin-3-ylmethylthio Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethylthio group is attached to the pyridazine ring using suitable thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and thiolating agents are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a compound of significant interest in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, highlighting its biological activities, synthesis methods, and the results of relevant case studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine exhibit promising anticancer properties. For example, compounds with similar structures have shown significant inhibition against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, suggesting that these compounds may act as effective chemotherapeutic agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Another area of research focuses on the inhibitory effects of this compound on specific enzymes involved in disease pathways. For instance, studies have reported that derivatives can inhibit certain kinases associated with cancer progression. This inhibition may lead to reduced tumor growth and metastasis, highlighting the therapeutic potential of these compounds in oncology.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various pyridazine derivatives, 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics. The study concluded that structural modifications could further enhance efficacy.

Study 2: Antimicrobial Screening

A comprehensive screening of synthesized derivatives revealed that compounds related to 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, suggesting potential for development into new antimicrobial therapies.

Study 3: Enzyme Inhibition Mechanism

Research investigating the enzyme inhibition mechanism demonstrated that 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine effectively inhibited target kinases involved in signaling pathways critical for cancer cell survival. Molecular docking studies provided insights into binding affinities and interaction modes, supporting further optimization of this compound as a targeted therapy.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-3-ylmethylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent and Core Comparisons

Compound Name (CAS) Core Structure 3-Position Substituent 6-Position Substituent Key Structural Differences
3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine Pyridazine 4-Nitrophenyl (Pyridin-3-ylmethyl)thio Reference compound
893998-30-6 Pyridazine 3-Nitrophenyl (Pyridin-2-ylmethyl)thio Meta-nitro group; pyridin-2-ylmethyl
894061-16-6 Triazolo[4,3-b]pyridazine N/A (Pyridin-2-ylmethyl)thio; pyridin-4-yl Fused triazole ring; pyridin-4-yl
878065-05-5 1,2,4-Triazole 4-Methoxybenzamide Benzyl; thio-linked hydroxamate Triazole core; complex side chains

Key Observations:

Substituent Positional Effects: The meta-nitro group in 893998-30-6 (vs. The pyridin-2-ylmethyl group (893998-30-6) introduces steric hindrance near the pyridine nitrogen, which may disrupt interactions with metal ions or polar residues in enzyme active sites compared to the pyridin-3-ylmethyl variant .

This modification is common in kinase inhibitors (e.g., ALK or EGFR inhibitors) to improve target selectivity . The 1,2,4-triazole core in 878065-05-5 diverges significantly, favoring hydrogen-bonding interactions via the triazole nitrogens.

Physicochemical and Pharmacological Insights

While direct experimental data for the target compound are sparse, inferences can be drawn from analogues:

Table 2: Hypothesized Properties Based on Structural Trends

Property 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine 893998-30-6 894061-16-6 878065-05-5
LogP (Predicted) ~3.2 ~3.0 ~2.8 ~1.5
Aqueous Solubility Low (nitro group) Moderate Low High
Bioactivity Hypothesis Kinase inhibition Antimicrobial Kinase inhibition HDAC inhibition

Rationale:

  • Lipophilicity : The target compound’s higher LogP vs. 878065-05-5 reflects the hydrophobic nitro and pyridinylmethyl groups, whereas 878065-05-5’s hydroxamate and methoxybenzamide improve hydrophilicity.
  • Bioactivity : The triazolo-pyridazine core (894061-16-6) aligns with kinase inhibitor scaffolds, while the hydroxamate in 878065-05-5 is a hallmark of HDAC inhibitors. The pyridazine derivatives (target and 893998-30-6) may exhibit broader antimicrobial activity due to nitro group redox activity .

Biological Activity

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is C16H14N4O3SC_{16}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 342.37 g/mol. The compound features a pyridazine core substituted with a nitrophenyl group and a pyridin-3-ylmethylthio moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyridazine compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine have been shown to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition .
  • Antiviral Properties :
    • The compound's structure suggests potential as an antiviral agent. Research on related compounds has shown efficacy against viral enzymes, particularly those involved in the replication of viruses like HIV and HCV . The presence of the nitro group may enhance interactions with viral targets.
  • Inhibition of Nucleoside Transport :
    • Similar compounds have been evaluated for their ability to inhibit nucleoside transport in human erythrocytes. This mechanism is crucial for the development of antiviral therapies targeting nucleoside transporters .

The biological activity of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or viral replication.
  • Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest, particularly at the S phase, leading to decreased cell viability .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels within cells, contributing to apoptosis and cytotoxicity against cancer cells.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies using MCF-7 cells showed that treatment with 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine resulted in significant reductions in cell viability, with observed IC50 values around 225 µM, indicating moderate potency against breast cancer cells .
  • Antiviral Testing :
    • Compounds structurally related to 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine have been tested against HIV reverse transcriptase and demonstrated inhibition rates comparable to known inhibitors, suggesting potential utility in antiviral drug development .

Data Table: Biological Activities Summary

Biological ActivityEffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntiviralInhibits viral replication enzymes
Nucleoside Transport InhibitionReduces nucleoside uptake

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